molecular formula C16H19ClN2O2 B6722561 N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide

Cat. No.: B6722561
M. Wt: 306.79 g/mol
InChI Key: GHBBIDQKLXBXCC-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring attached to a carboxamide group, with a 2-chloro-4-methylanilino substituent. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-11-7-8-14(13(17)9-11)19-15(20)10-18-16(21)12-5-3-2-4-6-12/h5,7-9H,2-4,6,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBBIDQKLXBXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chloro-4-methylaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the cyclohexene ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with varying properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find use in the development of new materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent modification. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methylaniline: A precursor in the synthesis of the target compound, with similar structural features.

    Cyclohexene-1-carboxamide: Shares the cyclohexene and carboxamide moieties, but lacks the aniline substituent.

    N-(2-chloro-4-methylanilino)acetamide: Similar in structure but with an acetamide group instead of the cyclohexene ring.

Uniqueness

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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